molecular formula C11H19FN2O4S B13603498 Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B13603498
M. Wt: 294.35 g/mol
InChI Key: GYIWZZSSXVTXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: is a complex organic compound with a unique structure that includes a fluorosulfonyl group and a pyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a pyrrole derivative as the starting material, which undergoes a series of reactions including fluorosulfonylation and esterification to introduce the desired functional groups . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in achieving large-scale production while maintaining the quality of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorosulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The pyrrolo[3,4-c]pyrrole core can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate apart from similar compounds is its fluorosulfonyl group, which imparts unique chemical properties such as increased reactivity and potential for forming strong interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H19FN2O4S

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 3a-fluorosulfonyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C11H19FN2O4S/c1-10(2,3)18-9(15)14-5-8-4-13-6-11(8,7-14)19(12,16)17/h8,13H,4-7H2,1-3H3

InChI Key

GYIWZZSSXVTXKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.